
5-(Cbz-amino)-4-bromo-1-methylpyrazole
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Description
5-(Cbz-amino)-4-bromo-1-methylpyrazole is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
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Biological Activity
5-(Cbz-amino)-4-bromo-1-methylpyrazole is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : Benzyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate
- Molecular Formula : C12H12BrN3O2
- Molecular Weight : 310.15 g/mol
- CAS Number : 1423706-40-4
The compound features a bromo group, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in signaling pathways, particularly those related to cancer proliferation.
- Receptor Modulation : It has been shown to interact with various receptors, potentially altering their signaling pathways.
- Covalent Binding : Similar to other pyrazole derivatives, it may form covalent bonds with target proteins, leading to prolonged effects on biological systems.
Biological Activity and Therapeutic Potential
Research has demonstrated that this compound exhibits promising biological activities, particularly in the context of cancer treatment.
Antitumor Activity
Studies indicate that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., lung and gastric cancers) . The specific activity of this compound in inhibiting cancer cell growth remains an area for further investigation.
Case Studies
A notable study involved the synthesis and evaluation of pyrazole derivatives targeting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. One derivative demonstrated significant inhibition against FGFRs with IC50 values ranging from 41 to 99 nM . This highlights the potential of pyrazole derivatives in developing targeted cancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : Utilizing starting materials that facilitate the formation of the pyrazole structure.
- Bromination : Introducing the bromo group through electrophilic bromination techniques.
- Carbamate Formation : Reacting with carbamate precursors to yield the final product.
Comparison with Related Compounds
The following table summarizes some key derivatives and their biological activities:
Compound Name | CAS No. | Biological Activity |
---|---|---|
This compound | 1423706-40-4 | Potential FGFR inhibitor |
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole | 2421146-36-1 | Enhanced receptor modulation |
5-Amino-1H-pyrazole derivatives | Varies | Broad spectrum antitumor activity |
Properties
IUPAC Name |
benzyl N-(4-bromo-2-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-11(10(13)7-14-16)15-12(17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGZJZTWAEUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.